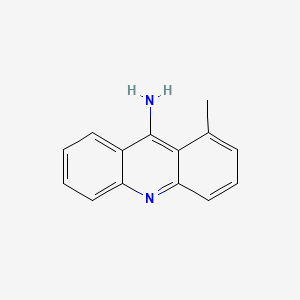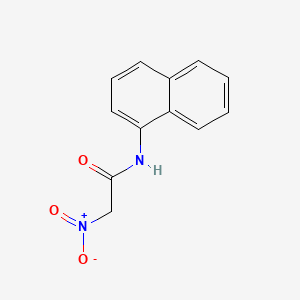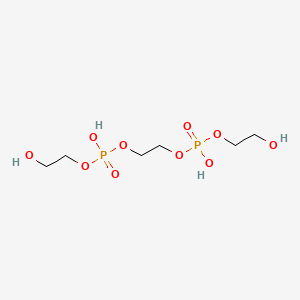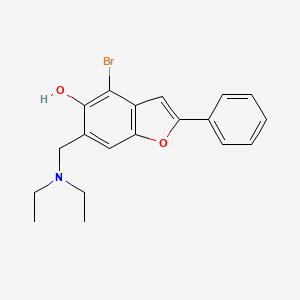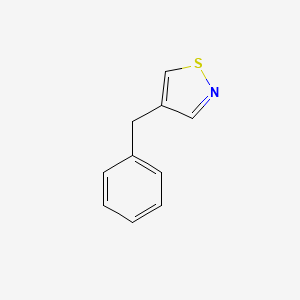
Isothiazole,4-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isothiazole,4-(phenylmethyl)-: is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method for synthesizing isothiazoles involves the condensation of thiohydroxylamine with α,β-unsaturated carbonyl compounds. This reaction typically requires mild conditions and can be catalyzed by acids or bases.
Metal-Catalyzed Approaches: Recent advancements have introduced metal-catalyzed methods for synthesizing isothiazoles.
Ring Rearrangements: Another approach involves the rearrangement of existing heterocyclic compounds to form the isothiazole ring.
Industrial Production Methods: Industrial production of isothiazole,4-(phenylmethyl)- typically involves large-scale condensation reactions using readily available starting materials. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Isothiazole,4-(phenylmethyl)- can undergo oxidation reactions to form sulfoxides or sulfones.
Substitution: The isothiazole ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced isothiazole derivatives
Substitution: Substituted isothiazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: Isothiazole,4-(phenylmethyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, isothiazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in modulating various biological pathways .
Industry: In the industrial sector, isothiazole derivatives are used as intermediates in the synthesis of agrochemicals, dyes, and polymers .
Mecanismo De Acción
The mechanism of action of isothiazole,4-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur and nitrogen atoms in the isothiazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity . The phenylmethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
Uniqueness: Isothiazole,4-(phenylmethyl)- is unique due to the presence of both sulfur and nitrogen atoms in a 1,2-relationship, which imparts distinct electronic and steric properties.
Propiedades
Número CAS |
36412-26-7 |
|---|---|
Fórmula molecular |
C10H9NS |
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
4-benzyl-1,2-thiazole |
InChI |
InChI=1S/C10H9NS/c1-2-4-9(5-3-1)6-10-7-11-12-8-10/h1-5,7-8H,6H2 |
Clave InChI |
YEPBKWKFFVWMDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CSN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


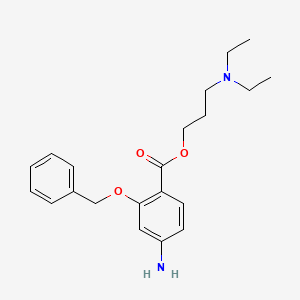
![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid](/img/structure/B13745765.png)

![2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate](/img/structure/B13745781.png)
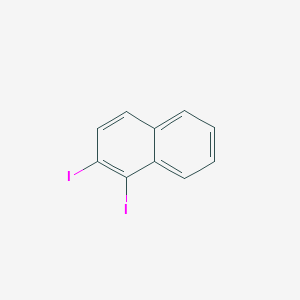
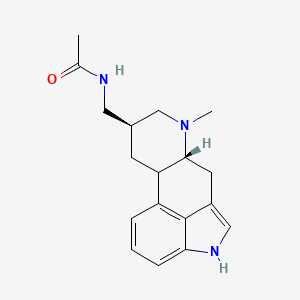
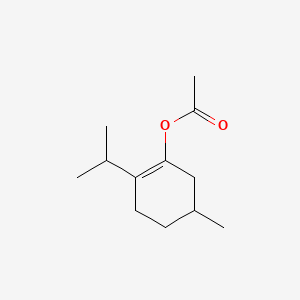
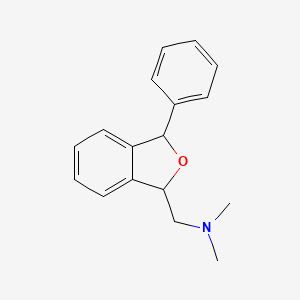
![S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate](/img/structure/B13745824.png)
